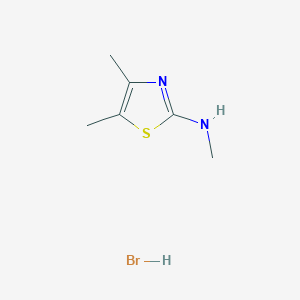

N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide

Description

Properties

IUPAC Name |

N,4,5-trimethyl-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S.BrH/c1-4-5(2)9-6(7-3)8-4;/h1-3H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJYYLGALCQFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 1,3-Thiazole-2-amine Followed by Hydrobromide Salt Formation

The primary synthetic approach involves the alkylation of 1,3-thiazole-2-amine to introduce methyl groups at the nitrogen and carbon positions 4 and 5 of the thiazole ring. The process typically uses methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . This reaction selectively methylates the amine and ring carbons to yield N,4,5-trimethyl-1,3-thiazol-2-amine.

After the methylation step, the free base is treated with hydrobromic acid (HBr) to form the hydrobromide salt, which is isolated as a crystalline solid.

Reaction Scheme Summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 1,3-thiazole-2-amine + methyl iodide or dimethyl sulfate + K2CO3 | N,4,5-trimethyl-1,3-thiazol-2-amine (free base) |

| 2 | Treatment with hydrobromic acid | N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide salt |

This method is favored for its straightforwardness and relatively high yields, although precise control of methylation to avoid over-alkylation is necessary.

Alternative Synthetic Routes from Thiazole Precursors

While direct methylation is common, related literature on thiazole derivatives suggests alternative synthetic strategies that may be adapted for this compound, including:

- Formation of thiazole rings via cyclization reactions from α-bromoacetophenones and thioureas or dithiocarbamates, followed by methylation and amine functionalization.

- Use of Boc-protected intermediates for stepwise functional group transformations, including the introduction of amino groups and subsequent salt formation with hydrobromic acid.

These methods involve multi-step syntheses but allow for greater structural diversification and potentially higher purity of the final hydrobromide salt.

Detailed Example from Patent Literature

A related synthesis method for 2-aminomethyl-thiazole hydrochloride (a close analog) involves:

- Starting with Boc-glycine ethyl ester , reacting with Lawesson reagent to form a Boc-amido second sulphamide intermediate.

- Cyclization with bromoacetaldehyde in methanol and pyridine under reflux to form Boc-protected aminomethyl-thiazole.

- Deprotection and treatment with 3N HCl to yield the corresponding hydrochloride salt.

This approach highlights the utility of protecting groups and controlled cyclization steps, which can be adapted for the hydrobromide salt by substituting HBr for HCl in the salt formation step.

Research Findings and Analysis of Preparation

- The alkylation-hydrobromide formation route is the most reported and practical method for preparing this compound, balancing efficiency and simplicity.

- Multi-step syntheses involving Boc protection and Lawesson reagent provide an alternative for more complex analogs or when higher specificity is required.

- The choice of methylating agent and base critically influences yield and selectivity ; methyl iodide and potassium carbonate are preferred for cleaner reactions.

- Hydrobromide salt formation improves stability and crystallinity , facilitating purification and handling.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct alkylation + HBr salt formation | 1,3-thiazole-2-amine, methyl iodide/dimethyl sulfate, K2CO3, then HBr | Simple, efficient, good yield | Requires careful methylation control |

| Boc-protected intermediate synthesis | Boc-glycine ethyl ester, Lawesson reagent, bromoacetaldehyde, HBr | High specificity, adaptable | Multi-step, longer process |

| Cyclization from α-bromoacetophenones | α-bromoacetophenones, thioureas/dithiocarbamates, methylation, HBr | Structural diversity | Complex, multiple steps |

Chemical Reactions Analysis

Types of Reactions

N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms in the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide has the molecular formula . The thiazole ring structure contributes to its chemical reactivity and biological interactions. The presence of three methyl groups enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with various targets.

Chemistry

- Building Block for Synthesis : This compound serves as a precursor in synthesizing more complex thiazole derivatives. Its unique substitution pattern allows for the development of compounds with enhanced pharmacological profiles.

Biology

- Biological Activity : this compound exhibits a range of biological activities:

-

Antimicrobial Properties : It has shown effectiveness against various pathogens. For example:

Pathogen Type Minimum Inhibitory Concentration (MIC) Staphylococcus aureus ≤0.25 μg/mL Escherichia coli ≤0.5 μg/mL Candida albicans ≤0.25 μg/mL - Antiviral Activity : Preliminary studies suggest potential antiviral properties; however, further research is necessary to clarify mechanisms .

-

Antimicrobial Properties : It has shown effectiveness against various pathogens. For example:

Medicine

- Therapeutic Applications : The compound has been researched for its anti-inflammatory and analgesic properties. It interacts with enzymes such as superoxide dismutase and catalase, modulating oxidative stress responses.

Case Study 1: Anticancer Potential

A study demonstrated that this compound induced apoptosis in various cancer cell lines by disrupting survival signaling pathways. The IC50 values varied among different cell lines but indicated promising therapeutic potential.

Case Study 2: Oxidative Stress Modulation

Research highlighted the compound's role in enhancing antioxidant enzyme activity, suggesting its potential as a protective agent against oxidative damage in cells. This modulation could be significant in developing therapies for conditions associated with oxidative stress .

Industrial Applications

Beyond its research applications, this compound is utilized in industrial settings:

- Dyes and Biocides : Its chemical reactivity makes it suitable for developing dyes and biocides.

Mechanism of Action

The mechanism of action of N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and pain pathways.

Pathways Involved: It modulates the activity of key signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.

Comparison with Similar Compounds

Structural and Functional Analogues

4,5-Dimethyl-1,3-thiazol-2-amine Hydrobromide

- Structure : Lacks the N-methyl group present in the target compound.

- Properties :

- The higher melting point suggests stronger ionic interactions in the crystal lattice compared to the trimethyl variant, though experimental confirmation is needed.

5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine

- Structure : A thiadiazole derivative with bromo and nitro substituents on a phenyl ring.

- Properties :

- Comparison : The nitro and bromo groups introduce strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound. This difference likely results in distinct reactivity and biological activity profiles.

5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

- Structure : A benzothiazole derivative with a saturated tetrahydro ring and multiple methyl groups.

- Comparison : The benzothiazole core and tetrahydro structure may enhance membrane permeability but reduce thermal stability relative to the fully aromatic thiazole in the target compound.

Brominated Heterocycles

2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

- Structure : Brominated imidazo-thiadiazole hybrid.

- Comparison : Unlike the target compound’s methyl groups, bromine introduces a site for nucleophilic substitution, enabling diverse derivatization.

Eletriptan Hydrobromide

- Structure : A complex indole-based hydrobromide salt with a sulfonyl group.

- Properties :

- Comparison : Highlights the role of hydrobromide salts in improving solubility, a property likely shared with the target compound.

Biological Activity

N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications based on recent studies.

This compound exhibits several biochemical interactions that contribute to its biological activity:

- Enzyme Interaction : The compound interacts with enzymes such as superoxide dismutase and catalase, modulating oxidative stress responses and influencing reactive oxygen species (ROS) levels within cells.

- Cell Signaling : It activates the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. This activation can also impact gene expression related to apoptosis, promoting cell survival under stress conditions.

- Molecular Mechanism : The compound binds to specific biomolecules, inhibiting enzymes like poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. This inhibition can lead to increased DNA damage in cancer cells, potentially triggering cell death.

Biological Activities

The compound has been studied for various biological activities:

-

Antimicrobial Properties : this compound shows potential antimicrobial effects against a range of pathogens. Research indicates its efficacy in inhibiting bacterial growth and fungal infections.

Pathogen Type Minimum Inhibitory Concentration (MIC) Staphylococcus aureus ≤0.25 μg/mL Escherichia coli ≤0.5 μg/mL Candida albicans ≤0.25 μg/mL - Antiviral Activity : Preliminary studies suggest that the compound may possess antiviral properties, although further research is necessary to elucidate the specific mechanisms involved.

Case Study 1: Anticancer Potential

In a study focused on cancer cell lines, the compound demonstrated significant cytotoxic effects. It was shown to induce apoptosis in various cancer types by disrupting cellular signaling pathways associated with survival and proliferation. The IC50 values varied among cell lines but indicated promising therapeutic potential .

Case Study 2: Oxidative Stress Modulation

Another study highlighted the role of this compound in modulating oxidative stress. The compound's ability to enhance the activity of antioxidant enzymes suggests its potential as a protective agent against oxidative damage in cells.

Research Applications

This compound has several applications across various fields:

- Pharmaceutical Development : Due to its unique structural properties and biological activities, it serves as a building block for synthesizing more complex thiazole derivatives with enhanced pharmacological profiles.

- Industrial Use : The compound is utilized in developing dyes and biocides due to its chemical reactivity and ability to inhibit microbial growth.

Q & A

Q. What are the optimal synthetic routes for N,4,5-trimethyl-1,3-thiazol-2-amine hydrobromide?

The synthesis of thiazol-2-amine derivatives often employs the Hantzsch reaction under acidic conditions, as demonstrated in the preparation of hydrobromide salts via condensation of thiourea derivatives with α-halo ketones or aldehydes . For example, hydrazine hydrobromides are synthesized by reacting hydrazine intermediates with hydrobromic acid, followed by crystallization in ethanol or methanol . Adapting this approach, this compound could be synthesized by cyclizing a thiourea precursor with a trimethyl-substituted α-bromoketone. Key steps include:

Q. How can this compound be characterized to confirm structural integrity?

A multi-technique approach is recommended:

- NMR spectroscopy : Analyze and NMR spectra to verify methyl group environments. For example, the N-methyl group typically resonates at δ 2.8–3.2 ppm, while thiazole protons appear downfield (δ 6.5–7.5 ppm) .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H] peak at m/z 237.1 for CHNS·HBr) .

- HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water gradients (retention time ~8–12 min) .

- X-ray crystallography : Resolve crystal structure using SHELXL for precise bond length/angle validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data for this compound?

Discrepancies (e.g., unexpected bond lengths in crystallography vs. NMR-derived conformers) require:

- Data cross-validation : Compare experimental - HMBC correlations with SHELXL-refined torsion angles .

- DFT calculations : Optimize molecular geometry using Gaussian09 and overlay with crystallographic data to identify steric or electronic distortions .

- Twinned crystal analysis : Use SHELXD/SHELXE to deconvolute overlapping reflections in cases of poor crystal quality .

Q. What methodological strategies are effective for evaluating the biological activity of this compound?

- Cardioprotective assays : Follow protocols for hydrazine hydrobromides, including in vitro ischemia-reperfusion models using rat cardiomyocytes. Measure lactate dehydrogenase (LDH) release and ATP levels .

- Cytotoxicity screening : Use MTT assays (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess IC values in cancer cell lines .

- SAR studies : Synthesize analogs (e.g., varying methyl substituents) and correlate structural features with activity using molecular docking (AutoDock Vina) .

Q. How can isomeric impurities in this compound be identified and quantified?

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Polymorphism : Screen solvents (e.g., DMSO, acetone) to isolate stable polymorphs. Use SHELXL to refine disorder models .

- Hydroscopicity : Crystallize under anhydrous conditions (glovebox) and seal crystals in capillary tubes during X-ray analysis .

- Twinned crystals : Apply TwinRotMat in SHELXL to refine data from twinned specimens .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data between synthetic yield and purity metrics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.